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tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is a synthetic organic compound characterized by its thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound has the molecular formula and a molecular weight of approximately 250.26 g/mol. It features a tert-butyl group, a difluoromethyl substituent, and a carbamate functional group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .
The molecule's structure suggests it could be a useful intermediate in the synthesis of more complex molecules containing the thiazole ring system. Thiazole rings are found in various biologically active molecules, and tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate could potentially serve as a building block for their निर्माण (nirmaan, meaning "construction").
Research on the properties and bioactivity of various thiazole derivatives is ongoing. tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate could be a subject of such studies, investigating its potential interactions with biological targets or its influence on specific biological processes [, ].
The presence of the difluoromethyl group introduces an interesting functional group to the molecule. Scientists might explore how this group affects the molecule's properties and potential applications [].
The chemical reactivity of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate can be attributed to its functional groups. Key reactions include:
These reactions indicate the compound's potential for further derivatization in synthetic organic chemistry .
The synthesis of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. Common methods include:
These methods highlight the complexity and specificity required in synthesizing this compound .
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate has potential applications in various fields:
Interaction studies involving tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate are essential for understanding its biological mechanisms. Preliminary studies suggest interactions with various enzymes or receptors that could elucidate its mode of action. Further research is needed to comprehensively map these interactions and their implications for therapeutic efficacy or toxicity .
Several compounds share structural similarities with tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Methylthiazole | Thiazole ring with methyl group | Known for its role in flavoring |
| 5-Fluoro-2-thiophenecarboxylic acid | Fluorinated thiophene | Exhibits anti-inflammatory properties |
| 2-Amino-4-(difluoromethyl)-thiazole | Amino group addition | Potentially more active against certain pathogens |
| tert-Butyl carbamate | Similar carbamate structure | Lacks the difluoromethyl group, affecting activity |
These comparisons emphasize the uniqueness of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate due to its specific difluoromethyl substitution and thiazole framework, which may enhance its biological activity compared to other similar compounds .
The molecular geometry of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate represents a complex heterocyclic system incorporating both thiazole and carbamate functionalities. While specific X-ray crystallographic data for this exact compound are not available in the literature, the structural characterization can be inferred from related thiazole-carbamate systems and fundamental thiazole geometry.
The thiazole ring in tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate adopts a planar five-membered heterocyclic configuration. Based on established crystallographic data for thiazole systems, the ring demonstrates significant π-electron delocalization that contributes to its aromatic character [1] [2]. The ground-state structural parameters for the thiazole core can be referenced from high-precision electron diffraction studies, where the C-S bond lengths are approximately 1.719 Å and 1.708 Å, the C-N bond distance is 1.301 Å, and the N-C bond length is 1.373 Å [2].
The C-S-C bond angle within the thiazole ring is characteristically constrained to approximately 89.2° [1] [2], reflecting the five-membered ring geometry. The planarity of the thiazole system is essential for maintaining the conjugated π-electron system, which influences both the chemical reactivity and spectroscopic properties of the molecule [3].
The carbamate functionality in tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate exhibits characteristic bond lengths and angles consistent with other tert-butyl carbamate systems. The C-O bond length connecting the carbonyl carbon to the tert-butyl group is typically around 1.35 Å, while the C-N bond within the carbamate group demonstrates partial double-bond character due to resonance, with lengths approximately 1.34-1.36 Å . The carbonyl C=O bond length is approximately 1.23 Å, consistent with typical carbonyl double bonds .
The difluoromethyl substituent at the 4-position of the thiazole ring introduces significant conformational considerations. The C-F bond lengths are typically 1.35-1.36 Å, and the F-C-F bond angle is approximately 108°, reflecting the tetrahedral geometry around the carbon atom [5] [6]. The difluoromethyl group can adopt different conformations relative to the thiazole plane, with the fluorine atoms positioned to minimize steric interactions.
In the crystalline state, tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate likely exhibits various intermolecular interactions including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. The carbamate N-H group can participate in hydrogen bonding with carbonyl oxygen atoms of adjacent molecules, while the difluoromethyl group may engage in weak C-H···F interactions [7] [8].
The ¹H Nuclear Magnetic Resonance spectrum of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate exhibits several characteristic resonances reflecting the molecular structure. The thiazole ring proton at the 5-position appears as a distinct singlet in the aromatic region, typically around 7.5-8.0 ppm, consistent with the deshielded nature of thiazole ring protons [3] [9].
The difluoromethyl proton (CHF₂) appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms. The chemical shift for this proton is typically observed around 6.5-7.0 ppm, reflecting the strong electron-withdrawing effect of the fluorine atoms [5] [6]. The coupling constant ²J(H-F) is approximately 54-56 Hz, which is characteristic of geminal H-F coupling in difluoromethyl groups .
The tert-butyl carbamate group contributes two distinct signals: the tert-butyl protons appear as a singlet at approximately 1.5 ppm, integrating for nine protons, and the carbamate N-H proton appears as a broad singlet around 5.0-6.0 ppm, with the exact chemical shift depending on hydrogen bonding and solvent effects [11] [12].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carbamate carbonyl carbon appears at approximately 153 ppm, reflecting the electron-withdrawing nature of the carbamate oxygen [11] [12]. The thiazole ring carbons exhibit characteristic chemical shifts: the 2-position carbon (bearing the carbamate substituent) appears around 165 ppm, while the 4-position carbon (bearing the difluoromethyl group) resonates around 142 ppm [11].
The difluoromethyl carbon appears as a triplet due to coupling with the two fluorine atoms, with a chemical shift around 108-112 ppm and a coupling constant ¹J(C-F) of approximately 240-250 Hz [5] . The tert-butyl carbons appear as expected: the quaternary carbon at approximately 80 ppm and the three equivalent methyl carbons at 28 ppm [11] [12].
The ¹⁹F Nuclear Magnetic Resonance spectrum provides definitive identification of the difluoromethyl group. The two fluorine atoms appear as a doublet due to coupling with the CHF₂ proton, with a chemical shift typically around -110 to -115 ppm [5] . The coupling constant ²J(F-H) matches the corresponding value observed in the ¹H spectrum (54-56 Hz).
The fluorine chemical shifts are highly sensitive to the electronic environment, and the observed values reflect the influence of the electron-deficient thiazole ring system [13] [14]. The fluorine atoms in the difluoromethyl group may exhibit slight chemical shift differences if they are not equivalent due to restricted rotation, though this is often not resolved at standard magnetic field strengths [5] [6].
The infrared spectrum of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate exhibits characteristic absorptions for the carbamate functional group. The most prominent feature is the carbonyl C=O stretching vibration, which appears as a strong absorption at approximately 1720-1730 cm⁻¹ [15] [16]. This frequency is characteristic of carbamate carbonyls and falls between typical ester and amide carbonyl frequencies, reflecting the unique electronic environment of the carbamate group [17] [18].
The N-H stretching vibration of the carbamate group appears as a medium to strong absorption in the region of 3300-3500 cm⁻¹ [15] [16]. The exact frequency depends on the degree of hydrogen bonding, with free N-H groups appearing at higher frequencies than hydrogen-bonded groups [17] [19]. The N-H bending vibration (amide II band) appears around 1500-1550 cm⁻¹ [15] [16].
The difluoromethyl substituent contributes several characteristic infrared absorptions. The C-H stretching vibration of the CHF₂ group appears around 2950-3000 cm⁻¹, overlapping with other C-H stretching modes but often distinguishable by its intensity and position [15]. The C-F stretching vibrations are particularly diagnostic, appearing as strong absorptions in the region of 1000-1300 cm⁻¹ [15] [16].
The symmetric and antisymmetric C-F stretching modes of the difluoromethyl group typically appear as two distinct bands, with the antisymmetric stretch at higher frequency (around 1200-1250 cm⁻¹) and the symmetric stretch at lower frequency (around 1050-1100 cm⁻¹) [15]. The C-F bending vibrations contribute to the fingerprint region below 1000 cm⁻¹ [15] [16].
The thiazole ring contributes several characteristic vibrations to the infrared spectrum. The aromatic C=C and C=N stretching vibrations appear in the region of 1450-1600 cm⁻¹, often as multiple bands due to the different bond orders within the ring [15] [16]. The out-of-plane C-H bending vibrations of the thiazole ring appear around 800-900 cm⁻¹ [15].
The presence of the sulfur atom in the thiazole ring affects the ring vibrations, with C-S stretching modes appearing in the region of 600-700 cm⁻¹ [15] [16]. These lower-frequency vibrations are important for structural confirmation but are often overlapped by other molecular vibrations.
The mass spectrum of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate exhibits a molecular ion peak at m/z 250, corresponding to the molecular formula C₉H₁₂F₂N₂O₂S [20] [21]. The molecular ion may show characteristic isotope patterns due to the presence of sulfur (²S isotope) and the two fluorine atoms, providing additional confirmation of the molecular composition.
The primary fragmentation pathway involves the loss of the tert-butyl group, consistent with the well-established fragmentation behavior of tert-butyl carbamates [22] [23]. This fragmentation occurs through a two-step mechanism: initial loss of isobutylene (C₄H₈, molecular weight 56) followed by loss of carbon dioxide (CO₂, molecular weight 44) [22] [24]. The first step produces a fragment at m/z 194, while the subsequent CO₂ loss yields a fragment at m/z 150.
The thiazole ring system undergoes characteristic fragmentation patterns involving ring cleavage and rearrangement processes. Common fragmentation modes include the loss of the difluoromethyl group (CHF₂, molecular weight 49) from the thiazole ring, producing fragments that retain the core thiazole structure [25] [26]. The electron-withdrawing nature of the difluoromethyl group influences the fragmentation pathways, stabilizing certain ionic intermediates.
Ring opening of the thiazole system can occur through 1,2-cleavage, particularly at the C-S bond, leading to the formation of linear fragments [25] [26]. This process is facilitated by the heteroatoms in the ring and can result in the formation of characteristic fragment ions containing the nitrogen and sulfur atoms.
The difluoromethyl substituent contributes to unique fragmentation patterns involving the loss of HF (hydrogen fluoride, molecular weight 20) or fluorine radicals (F- , molecular weight 19) [27]. These losses can occur from various intermediate fragments, leading to complex fragmentation patterns that reflect the multiple fluorine-containing pathways.
The difluoromethyl group can also undergo rearrangement reactions within the molecular ion, potentially leading to the formation of trifluoromethyl-like fragments through internal rearrangements [27]. These processes are often accompanied by the loss of other small molecules and contribute to the overall complexity of the mass spectrum.
Several diagnostic fragment ions are characteristic of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate and related compounds. The base peak often corresponds to the protonated thiazole ring system after loss of the carbamate group, appearing around m/z 150-160 depending on the specific rearrangement processes [23] [25].
Lower molecular weight fragments include those arising from the thiazole ring itself, such as fragments containing the C₃H₃NS core (m/z 85) and related species formed through ring contraction or expansion processes [25] [26]. The presence of fluorine atoms in these fragments can be confirmed through high-resolution mass spectrometry and isotope pattern analysis.
The fragmentation pattern provides valuable structural information that complements the spectroscopic data, confirming the presence of the difluoromethyl-substituted thiazole ring and the tert-butyl carbamate protecting group. The combination of these fragmentation processes creates a distinctive mass spectral fingerprint that can be used for compound identification and structural elucidation.